Comparative Physicochemical Profiling: LogP and Lipophilicity vs. De-fluorinated and De-isopropylated Analogs
3-Fluoro-5-isopropylbenzoic acid exhibits a calculated LogP (ACD/LogP) of 3.50, which is significantly higher than that of its non-fluorinated analog 5-isopropylbenzoic acid (predicted LogP approximately 2.8 based on class-level inference) and its de-isopropylated analog 3-fluorobenzoic acid (experimental LogP ~1.8) [1][2][3]. This increased lipophilicity is a direct consequence of the synergistic contribution of the fluorine and isopropyl substituents, enhancing membrane permeability potential in drug discovery applications [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.50 |
| Comparator Or Baseline | 5-Isopropylbenzoic acid (predicted LogP ~2.8); 3-Fluorobenzoic acid (experimental LogP ~1.8) |
| Quantified Difference | Target compound LogP is 0.7 to 1.7 units higher than comparators, indicating significantly greater lipophilicity |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00; Experimental LogP from literature for comparators |
Why This Matters
Higher LogP values correlate with improved membrane permeability, a critical parameter for central nervous system (CNS) drug discovery and cell-based assay performance [1].
- [1] ChemSpider. 3-Fluoro-5-isopropylbenzoic acid predicted data (ACD/Labs Percepta). CSID:37548955. View Source
- [2] PubChem. 3-Fluorobenzoic Acid. Compound Summary. CID 9573. View Source
- [3] Hansch, C. et al. (1995). Experimental LogP values for substituted benzoic acids. View Source
